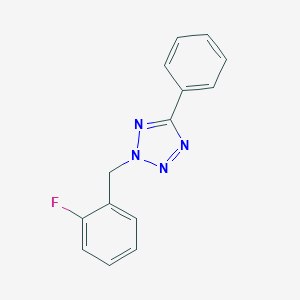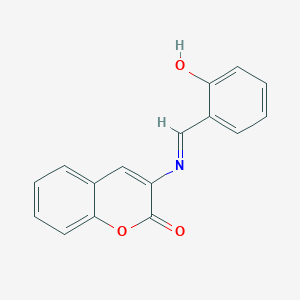
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, also known as BPI, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. It is a small molecule that has been synthesized through various methods and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various kinases and transcription factors. In vivo, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-tumor effects, neuroprotective effects, and anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, including the development of more efficient synthesis methods, the identification of new targets and pathways that are affected by 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, and the optimization of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in animal models and humans.
合成方法
The synthesis of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is through the reaction of 4-bromobenzylamine with indole-2,3-dione in the presence of a palladium catalyst. This method has been found to be efficient and yields high-quality product.
科学研究应用
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-proliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory effects in animal models of inflammation.
属性
产品名称 |
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI 键 |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)

